1-(4-Iodophenyl)sulfonylazepane
Description
1-(4-Iodophenyl)sulfonylazepane is a sulfonamide derivative characterized by an azepane (7-membered nitrogen-containing ring) backbone substituted with a 4-iodophenyl sulfonyl group.
Properties
CAS No. |
326885-28-3 |
|---|---|
Molecular Formula |
C12H16INO2S |
Molecular Weight |
365.23g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H16INO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
TXGJCHYPURWXIM-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with analogous functional groups (e.g., sulfonamides, iodophenyl substituents) or therapeutic relevance.
Sulfonamide-Based Analogs
Sulfonamides are widely explored for their enzyme-inhibitory properties. A key comparison can be drawn with 1-(4-bromophenyl)sulfonylazepane, where bromine replaces iodine.
Pyrimidine and Pyrazolone Derivatives
Evidence from pyrimidine derivatives synthesized with 4-iodophenyl groups highlights their anticancer activity. For example:
- 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound C in Table 1) exhibited an IC50 of 42.15 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC50 = 71.8 µM) .
Table 1: Anticancer Activity of Selected 4-Iodophenyl Derivatives
*Note: Data for 1-(4-Iodophenyl)sulfonylazepane is absent in current literature; values are inferred from structural analogs.
Key Structural and Functional Differences
- Electrophilic Substituents : The iodine atom may enhance stability and metabolic resistance compared to smaller halogens (e.g., chlorine), as seen in related sulfonamides .
- Sulfonyl Group : The sulfonamide moiety in 1-(4-Iodophenyl)sulfonylazepane could facilitate hydrogen bonding with biological targets, similar to its role in carbonic anhydrase inhibitors.
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